1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin

Bone marrow toxicity Cyclophosphazene Preclinical safety

Researchers studying Fanconi anemia, homologous recombination, or nuclease-mediated ICL repair require lesion-specific agents without confounding single-strand breaks. AZP (CAS 101395-77-1) solves this: it produces DNA interstrand cross-links exclusively, validated by alkaline elution and ethidium bromide assays. - Singular ICL mechanism: No single-strand breaks (unlike AZM) - Zero cumulative myelosuppression: Preserved CFU-gm counts in murine 4-day regimens (distinct from SOAz/AZX) - Complete PK data: Triphasic model (t½α 9.9 min, t½γ 435.5 min) from Phase I study - Trans-nongeminal bis(aziridinyl) scaffold for polyamine conjugation

Molecular Formula C8H24N9P3
Molecular Weight 339.26 g/mol
CAS No. 101395-77-1
Cat. No. B010267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
CAS101395-77-1
Synonyms1,3-AZP
1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
N(3)P(3)Az(2)(NHMe)4
Molecular FormulaC8H24N9P3
Molecular Weight339.26 g/mol
Structural Identifiers
SMILESCNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC
InChIInChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3
InChIKeyAWFLVMILNQNDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZP (CAS 101395-77-1): Identity and Classification


1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin (CAS 101395-77-1, molecular formula C₈H₂₄N₉P₃, MW 339.26), also designated trans-N₃P₃Az₂(NHMe)₄ and commonly referred to by the research code AZP, is a nongeminal bis(1-aziridinyl)-substituted cyclotriphosphazene . This inorganic heterocyclic compound belongs to the aziridinyl cyclophosphazene class of DNA-damaging cytostatic agents, characterized by a planar P₃N₃ ring core bearing two trans-configured aziridinyl groups and four methylamino substituents [1]. It is registered in the NCI Thesaurus (Code C953) and MeSH Supplementary Concept database (Unique ID C048802) as a pharmacologic substance with DNA cross-linking activity [2].

Scaffold Trans-nongeminal bis(aziridinyl) cyclotriphosphazene
Mechanism context DNA interstrand cross-link formation
Research identity NCI Thesaurus (Code C953) research tool

Why In-Class Substitution Fails for AZP


Aziridinyl-substituted cyclophosphazenes are a structurally and mechanistically heterogeneous group; the number and geometric arrangement of aziridinyl groups, the nature of co-substituents, and the ring size collectively dictate DNA damage modality, cumulative bone marrow toxicity potential, and ultimately clinical tolerability [1]. Direct comparative evidence demonstrates that closely related in-class agents—SOAz, AZM, and AZX—exhibit qualitatively distinct DNA lesion profiles and markedly different hematological toxicity trajectories in preclinical models, despite superficially comparable cytostatic activity [2]. Consequently, generic substitution within this class is not scientifically justifiable: each derivative must be evaluated on its own structural and pharmacological merits. The quantitative evidence below establishes the specific differentiation dimensions that govern selection of AZP over its nearest analogs.

1 Aziridinyl group count and geometry drive DNA lesion profile; SOAz, AZM, and AZX produce qualitatively distinct damage or toxicity endpoints.
2 Co-substituent nature influences hematological tolerability; methylamino-substituted AZP shows no cumulative bone marrow signal, unlike comparator analogs.
3 Geminal isomer or mono-aziridinyl analogs are functionally inert in cytostatic models; substitution may eliminate biological activity entirely.

Quantitative Evidence: AZP vs. Closest Analogs


Cumulative Bone Marrow Toxicity in Murine Model

In a head-to-head murine bone marrow toxicity study comparing three aziridinyl-substituted cyclophosphazenes, trans-N₃P₃Az₂(NHMe)₄ (AZP) was the only compound that demonstrated no evidence of cumulative bone marrow toxicity. In contrast, SOAz and AZX both produced significantly increased death rates after a second treatment course and persistent depletion of bone marrow stem cells (CFUgm) [1]. This differentiation is critical because all three compounds exhibited comparable cytostatic activity, yet their hematological safety profiles diverged substantially [1].

Cumulative bone marrow toxicity
Head-to-head
AZP: No cumulative toxicity, preserved CFUgm. SOAz & AZX: Increased death rate after retreatment, CFUgm depletion.
Supports hematotoxicity endpoint differentiation in cyclophosphazene research.
Murine model; one-day and four-day regimens.
Bone marrow toxicity Cyclophosphazene Preclinical safety

DNA Cross-Link Mechanism Specificity

A direct comparative investigation of DNA damage patterns induced by three aziridinyl cyclophosphazenes in both Ehrlich ascites tumor (EAT) cells and a human small cell lung carcinoma cell line revealed that AZP produces DNA interstrand cross-links exclusively, without detectable single-strand breaks. SOAz caused neither single-strand breaks nor cross-links, while AZM induced both single-strand breaks and cross-links [1]. The range of concentrations producing cytotoxicity for AZP in the clonogenic assay coincided precisely with concentrations producing DNA cross-links, establishing a mechanistic link between the cross-linking lesion and cell killing [1].

DNA damage pattern
Head-to-head
AZP: cross-links only. SOAz: no detectable damage. AZM: breaks + cross-links.
Enables clean ICL pathway dissection without confounding SSB signal.
EAT and human SCLC cells; 6 h incubation.
DNA cross-linking Alkaline elution Mode of action

Isomer-Dependent Cytostatic Activity

A systematic SAR study of mono- and bis(1-aziridinyl)cyclophosphazenes demonstrated that nongeminal bis(1-aziridinyl) isomers—including the trans configuration of AZP—are potent tumor growth inhibitors, whereas geminally substituted and mono(aziridinyl)-substituted analogues lack this activity [1]. The specific geminal counterpart, gem-N₃P₃Az₂Cl₄ (2,2-bis(1-aziridinyl)-4,4,6,6-tetrachlorocyclotriphosphazene), was explicitly characterized as non-active in antitumor assays, with its crystal and molecular structure reported as a representative inactive scaffold [2]. This establishes that the trans-nongeminal geometry of the two aziridinyl groups in AZP is a structural prerequisite for biological activity.

Isomer-dependent cytostatic activity
Class-level inference
Trans-nongeminal (AZP): active in L1210/L5178Y and in vivo model. Geminal isomer & mono-aziridinyl: inactive.
Trans-nongeminal geometry required for model-response; geminal isomer inert.
Activity classification from cell and murine leukemia models.
Structure-activity relationship Isomer-dependent activity Cytostatic

Triphasic Pharmacokinetic Profile

In a Phase I pharmacokinetic study of 30 patients receiving AZP as a single intravenous bolus across five dose levels, plasma elimination followed a three-phase model: t₁/₂ α = 9.9 minutes, t₁/₂ β = 78.5 minutes, and t₁/₂ γ = 435.5 minutes (approximately 7.3 hours), with substantial renal drug excretion [1]. The dose-limiting toxicity was reached at 70 mg/m², consisting of leukocytopenia and thrombocytopenia with nadirs at 2–3 weeks and recovery at 6 weeks [1]. For comparison, SOAz in its Phase I study exhibited a prolonged time to nadir and recovery, with cumulative toxicity suspected and a recommended dosing interval of every 6–8 weeks [2], suggesting a more protracted hematological recovery profile than AZP.

PK elimination profile
Cross-study comparable
AZP t½γ: 435.5 min (triphasic). SOAz: prolonged recovery, cumulative toxicity signal.
Supports exposure-response modeling; defined terminal half-life vs. SOAz protracted myelosuppression.
Human PK study context; 30-subject Phase I dataset.
Pharmacokinetics Phase I Plasma elimination

Polyamine Vectorization Potential

While unmodified diaziridinocyclotriphosphazenes were historically described as non-effective or poorly selective antitumor agents, covalent conjugation to natural polyamines (e.g., putrescine, spermidine) as tumor-finding vectors produced vectorized cyclophosphazenes with significant in vivo effectiveness against murine tumors [1]. AZP (trans-N₃P₃Az₂(NHMe)₄), bearing methylamino co-substituents, represents a structurally distinct scaffold from the hexaaziridinyl compound MYKO 63 (N₃P₃Az₆) which, despite high water solubility and activity across P388, L1210, and B16 murine tumors, suffered from slow kinetics of action and excretion [2][3]. The trans-nongeminal bis(aziridinyl) configuration of AZP, combined with its demonstrated DNA cross-linking mechanism and manageable bone marrow toxicity profile, positions it as a rationally selectable core scaffold for vectorization strategies aiming to improve tumor selectivity while retaining a defined DNA-damaging mechanism.

Vectorization scaffold suitability
Class-level inference
AZP: 2 aziridinyl + 4 methylamino groups. MYKO 63: 6 aziridinyl; slow kinetics and excretion.
Simplified bis(aziridinyl) scaffold may facilitate polyamine conjugate synthesis.
Unvectorized cyclophosphazenes reported non-effective; vectorization restores murine model activity.
Polyamine vectorization Drug targeting Putrescine

Application Scenarios for AZP


DNA Interstrand Cross-Link (ICL) Studies

AZP is uniquely suited as a positive control or reference agent in DNA cross-link repair research. Unlike SOAz (no detectable DNA damage) and AZM (mixed single-strand breaks plus cross-links), AZP produces DNA interstrand cross-links as a singular, biochemically defined lesion in both murine and human cancer cell lines [1]. This lesion specificity, validated by alkaline elution and ethidium bromide fluorescence assays after 6-hour drug incubation, enables clean experimental dissection of ICL recognition, unhooking, and homologous recombination repair pathways without the confounding presence of concurrent single-strand breaks [1]. Researchers studying Fanconi anemia pathway components, ERCC1-XPF, or SNM1A nucleases can deploy AZP as a chemically tractable ICL-inducing agent with a well-characterized mechanism distinct from cisplatin or mitomycin C.

Preclinical Hematotoxicity Benchmarking

AZP serves as a critical comparator in preclinical hematotoxicology studies because it is the only cyclophosphazene for which the absence of cumulative bone marrow toxicity has been experimentally demonstrated in a head-to-head murine study alongside SOAz and AZX [1]. In both one-day and four-day treatment regimens, AZP-treated animals showed no increased death rate upon retreatment and preserved CFUgm counts, whereas SOAz and AZX produced significant cumulative myelosuppression [1]. Drug developers designing next-generation DNA-damaging agents with improved hematological tolerability can use AZP as a benchmarking standard representing a scaffold where cytostatic potency is maintained but cumulative marrow toxicity is minimal.

Polyamine-Vectorized Conjugate Synthesis

The trans-nongeminal bis(aziridinyl) architecture of AZP, combined with four methylamino substituents that provide additional sites for chemical derivatization, positions it as a rationally selected starting scaffold for polyamine-vectorization strategies [1]. The foundational work by Sassus et al. demonstrated that covalent conjugation of cyclophosphazenes to natural polyamines (putrescine, spermidine) converts non-effective agents into compounds with significant in vivo murine antitumor effectiveness [1]. Unlike the hexaaziridinyl compound MYKO 63 (N₃P₃Az₆), which suffered from slow action kinetics and slow excretion [2], AZP's simplified substitution pattern (2 aziridinyl + 4 methylamino groups, MW 339) offers a more synthetically accessible scaffold with defined SAR rules linking the trans-nongeminal configuration to biological activity [3].

Pharmacokinetic Reference for Cyclophosphazenes

AZP is the most comprehensively pharmacokinetically characterized cyclophosphazene in the clinical literature, with a fully defined triphasic plasma elimination model (t₁/₂α = 9.9 min, t₁/₂β = 78.5 min, t₁/₂γ = 435.5 min), established dose-limiting toxicity (70 mg/m²), and documented hematological recovery timeline (nadir at 2–3 weeks, recovery at 6 weeks) from a 30-patient Phase I study [1]. This rich PK dataset contrasts with SOAz, for which terminal half-life was not explicitly quantified and whose prolonged, potentially irreversible myelosuppression on a weekly schedule precluded Phase II evaluation [2]. For pharmaceutical scientists developing cyclophosphazene-derived candidates, AZP provides a benchmark PK/PD dataset against which clearance, volume of distribution, and hematological recovery parameters of new analogs can be compared.

Application
Selection Property
Validation Focus
DNA cross-link repair research
Single-lesion specificity (cross-links only)
Verify cross-link formation without concurrent strand breaks
Hematotoxicity comparator studies
Absence of cumulative bone marrow toxicity in murine model
Benchmark against analogs with cumulative myelosuppression
Polyamine-vectorized conjugate synthesis
Derivatizable methylamino groups on active scaffold
Assess conjugate activity in murine tumor models
Cyclophosphazene PK/PD reference
Fully characterized triphasic elimination model
Compare clearance and recovery kinetics against novel analogs
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